

Toxicological Profile of Tetrahydrothiophen-3-one: A Technical Guide

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Compound of Interest

Compound Name: Tetrahydrothiophen-3-one

Cat. No.: B087284

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Executive Summary

Tetrahydrothiophen-3-one (CAS No. 1003-04-9) is a heterocyclic ketone used as a food flavoring agent and as a synthetic intermediate in the chemical industry.[1][2][3] This technical guide provides a comprehensive overview of the currently available toxicological data for **Tetrahydrothiophen-3-one** to support safety and risk assessment activities. A thorough review of publicly accessible literature and safety data sheets indicates a significant lack of comprehensive toxicological studies for this compound. While some data on local tissue effects are available, critical endpoints such as acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity have not been determined.[4] This document summarizes the existing information, outlines the standard experimental protocols that would be applied for a full toxicological evaluation, and presents a logical workflow for assessing chemicals with limited data.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1003-04-9	[1][2][5][6]
Molecular Formula	C ₄ H ₆ OS	[2]
Molecular Weight	102.15 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[6][7]
Boiling Point	175 °C	[6]
Density	1.194 g/mL at 25 °C	[6]
Flash Point	78 °C (171 °F)	[6]
Synonyms	4,5-Dihydro-3(2H)-thiophenone, 3-Thiolanone, Thian-3-one	[5]

Toxicological Data Summary

The toxicological database for **Tetrahydrothiophen-3-one** is notably limited. Most available safety data sheets consistently report "No data available" for key toxicological endpoints.[4] The available information is summarized below.

Acute Toxicity

Quantitative data from acute oral, dermal, or inhalation toxicity studies (e.g., LD50 or LC50 values) are not available in the reviewed literature.

Endpoint	Species	Route	Value	Classification	Reference
Acute Oral Toxicity	Not Determined	-	No Data Available	Not Classified	[4]
Acute Dermal Toxicity	Not Determined	-	No Data Available	Not Classified	[4]
Acute Inhalation Toxicity	Not Determined	-	No Data Available	Not Classified	[4]

Local Effects: Irritation and Corrosion

A study conducted according to OECD Guideline 404 found **Tetrahydrothiophen-3-one** to be non-irritating to the skin.[\[8\]](#) Data for eye irritation is not available.

Endpoint	Species	Result	Classification	Reference
Skin Irritation/Corrosion	Rabbit	Non-irritant	Not Classified	[8]
Eye Irritation/Corrosion	Not Determined	No Data Available	Not Classified	[4]

Genotoxicity and Mutagenicity

No studies on the genotoxic or mutagenic potential of **Tetrahydrothiophen-3-one** were identified.[\[4\]](#) The thiophene ring is sometimes considered a structural moiety that may be involved in toxic effects, but specific data for this compound are lacking.[\[9\]](#)

Assay Type	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Not Tested	No Data Available	[4]
In Vitro Chromosomal Aberration	Not Tested	No Data Available	[4]
In Vivo Micronucleus Test	Not Tested	No Data Available	[4]

Carcinogenicity, Reproductive and Developmental Toxicity

There are no available studies to assess the carcinogenic, reproductive, or developmental toxicity of **Tetrahydrothiophen-3-one**.[\[4\]](#)

Experimental Protocols

Where substance-specific data is unavailable, internationally accepted standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used to generate toxicological data. The following protocols would be appropriate for a comprehensive evaluation of **Tetrahydrothiophen-3-one**.

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline was followed for the available skin irritation study.[\[8\]](#)[\[10\]](#)

- Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit). Untreated skin serves as a control.[\[10\]](#)[\[11\]](#)
- Methodology:
 - Animal Selection: Healthy, young adult albino rabbits are used.[\[8\]](#)
 - Dose Application: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a small patch of shaved skin (approx. 6 cm²). The site is covered with a semi-occlusive dressing.[\[8\]](#)[\[10\]](#)

- Exposure Duration: The exposure period is 4 hours.[8][10]
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations can continue for up to 14 days to assess the reversibility of effects.[12][13]
- Scoring: Dermal reactions are graded using a standardized scoring system. A substance is considered an irritant if specified mean scores are met or if responses persist to the end of the observation period.[10][13]

Acute Eye Irritation/Corrosion (OECD 405)

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[14][15][16]
- Methodology:
 - Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.
 - Dose Application: A defined volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the lower conjunctival sac. The eyelids are gently held together for about one second.[17]
 - Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis) at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to evaluate the reversibility of effects.[14][16]
 - Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[18]
 - Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[14]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

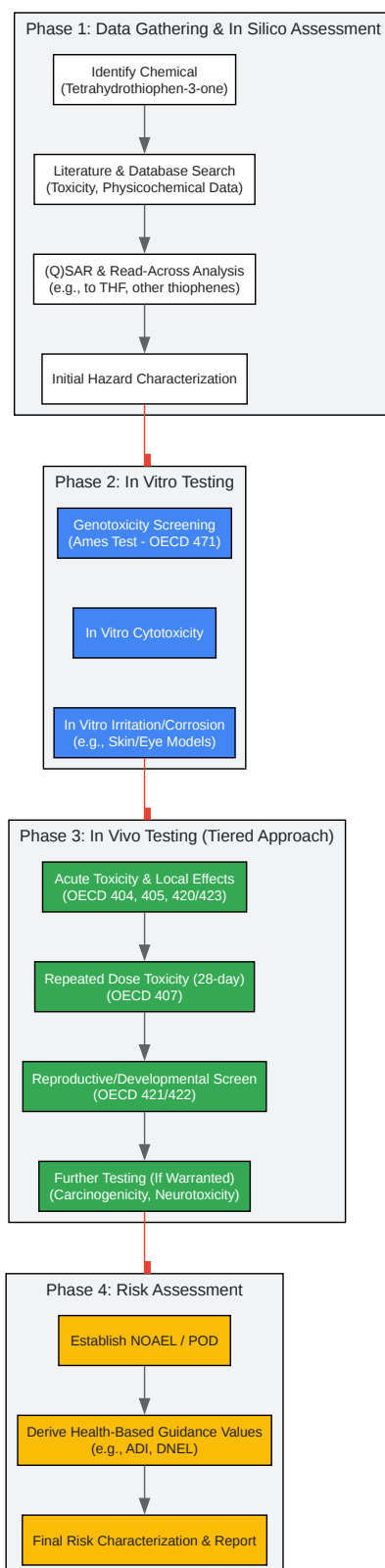
- Principle: This in vitro assay uses specific strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of a substance to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.[\[19\]](#)[\[20\]](#)
- Methodology:
 - Test Strains: A set of bacterial strains is used to detect different types of point mutations (base-pair substitutions and frameshifts).[\[19\]](#)
 - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (typically a rat liver S9 fraction) to mimic mammalian metabolism.[\[19\]](#)[\[21\]](#)
 - Procedure: The test substance, at several concentrations, is incubated with the bacterial culture. The mixture is then plated on a minimal agar medium.
 - Scoring: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is reproducible and statistically significant.[\[19\]](#)

Mechanisms of Action & Signaling Pathways

No studies have been conducted to elucidate the specific mechanism of toxicity for **Tetrahydrothiophen-3-one**. For thiophene-containing compounds in general, toxicity can sometimes be attributed to metabolic activation by Cytochrome P450 (CYP450) enzymes, leading to reactive intermediates like S-oxides or epoxides. However, without specific data for **Tetrahydrothiophen-3-one**, any proposed mechanism would be speculative.

Visualizations

As no specific biological pathways have been identified, the following diagram illustrates a logical workflow for the toxicological assessment of a chemical with limited data, such as **Tetrahydrothiophen-3-one**.



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Caption: A workflow for tiered toxicological assessment of a data-poor chemical.

Conclusion and Data Gaps

The toxicological profile of **Tetrahydrothiophen-3-one** is largely incomplete. While it is classified as non-irritating to the skin based on a single study, there is a critical lack of data for all other major toxicological endpoints. To conduct a thorough risk assessment for researchers, manufacturing workers, or consumers, a comprehensive testing program following established international guidelines is necessary. Key data gaps include:

- Acute oral, dermal, and inhalation toxicity.
- Eye irritation potential.
- Genotoxicity and mutagenicity.
- Repeated dose systemic toxicity.
- Reproductive and developmental toxicity.
- Carcinogenicity.

Professionals handling this substance should operate under the assumption that it is potentially hazardous until further data become available, employing appropriate personal protective equipment and engineering controls to minimize exposure.

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